molecular formula C15H15N3O B5601907 2-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol

2-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol

Cat. No.: B5601907
M. Wt: 253.30 g/mol
InChI Key: JMFPCHVLTFQTHZ-UHFFFAOYSA-N
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Description

2-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole compounds are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The structure of this compound consists of a benzimidazole ring fused with a phenol group, which contributes to its unique chemical and biological properties.

Chemical Reactions Analysis

2-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce amine derivatives .

Properties

IUPAC Name

2-[[(1-methylbenzimidazol-2-yl)amino]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O/c1-18-13-8-4-3-7-12(13)17-15(18)16-10-11-6-2-5-9-14(11)19/h2-9,19H,10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMFPCHVLTFQTHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1NCC3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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